molecular formula C24H16 B1591875 9-(Naphthalen-1-yl)anthracene CAS No. 7424-70-6

9-(Naphthalen-1-yl)anthracene

Cat. No.: B1591875
CAS No.: 7424-70-6
M. Wt: 304.4 g/mol
InChI Key: YPNZWHZIYLWEDR-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-yl)anthracene is a chemical compound with the molecular formula C24H16 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), where a naphthalene group is attached to the 9th carbon of the anthracene backbone .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the Suzuki/Sonogashira cross-coupling reactions . This method allows for the introduction of diverse aromatic groups to the anthracene core, leading to a variety of derivatives with different properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthalene group attached to the 9th carbon of the anthracene backbone . The packing structures of these compounds are influenced by the terminal substitutions .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a host material in organic light-emitting diodes (OLEDs) . The compound exhibits both fluorescent and phosphorescent light emission .


Physical and Chemical Properties Analysis

This compound exhibits high thermal stability with decomposition temperatures (Td) ranging from 221 to 484 °C . It also shows blue emission with a high quantum yield (Φf = 0.20—0.75) . The compound’s physical and chemical properties are strongly affected by different substituents .

Scientific Research Applications

Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Studies

Research has extensively studied the occurrence and risk levels of PAHs, including compounds related to naphthalene and anthracene, in various environments. A comprehensive review on PAHs in Chinese lakes indicates significant pollution levels, with specific focus on naphthalene derivatives, revealing their ecological impact and the need for pollution control measures (Yuan Meng et al., 2019). This study highlights the relevance of studying naphthalene and anthracene derivatives in understanding environmental pollution.

Biological Activities of Metal Complexes with Aromatic Hydrazones

The exploration of metal complexes bearing polycyclic aromatic hydrazones, including naphthalene and anthracene derivatives, shows promising antibacterial and anticancer activities. Such research underpins the potential of these compounds in the development of new metal-based drugs (Ruixue Liu et al., 2022). The study emphasizes the importance of structural design and bioactivity exploration in medicinal chemistry, suggesting a promising avenue for future drug development involving naphthalene and anthracene derivatives.

Anthracene Derivatives in Material Science

Anthracene derivatives play a crucial role in the field of material science, especially in the development of organic photochemistry, thermochromic and photochromic chemistry, and organic light-emitting devices. A review on anthracene and its derivatives outlines their applications across various fields, demonstrating their utility in optical, electronic, and magnetic switches, as well as their potential in DNA cleavage probing within biological systems (Somashekar Mn and Chetana Pr, 2016). This research underscores the versatility and significance of anthracene derivatives in advancing material science and medicinal applications.

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling 9-(Naphthalen-1-yl)anthracene . It’s also advised to obtain special instructions before use .

Future Directions

The future directions for 9-(Naphthalen-1-yl)anthracene research are likely to focus on its applications in OLEDs . The strategy of designing a host with balanced hole and electron transporting properties is seen as a practical way to achieve highly efficient and low roll-off deep blue OLEDs .

Properties

IUPAC Name

9-naphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNZWHZIYLWEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594295
Record name 9-(Naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-70-6
Record name 9-(Naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A Grignard reagent was prepared from 1-bromonaphthalene and magnesium in diethyl ether under an inert atmosphere. The reagent was reacted with 9-anthrone. The reaction was quenched with hydrochloric acid, and the mixture was purified as usual, to give the desired 9-α-naphthylanthracene.
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Synthesis routes and methods II

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